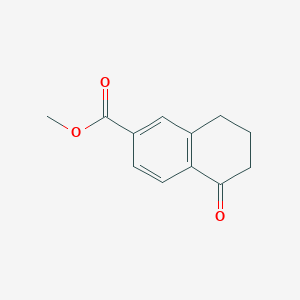

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMICDTYERUBTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571232 | |

| Record name | Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144464-66-4 | |

| Record name | Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a tetralone derivative with potential applications as a key intermediate in the synthesis of complex organic molecules, including those with therapeutic interest. This document provides a comprehensive overview of its chemical properties, and while specific biological data and detailed experimental protocols for this exact compound are not extensively available in public literature, this guide will synthesize available information on its characteristics and the broader context of tetralone derivatives in medicinal chemistry.

Chemical and Physical Properties

This compound is a bicyclic organic compound featuring a tetralone core functionalized with a methyl carboxylate group. The tetralone scaffold is a common motif in medicinal chemistry and natural products.

| Property | Value | Source |

| CAS Number | 144464-66-4 | [1][2] |

| Molecular Formula | C₁₂H₁₂O₃ | [3] |

| Molecular Weight | 204.22 g/mol | [3] |

| Physical Form | Solid | [4] |

| Purity | Typically >95% | [4] |

| Storage Temperature | 4°C | [4] |

| InChI Key | QMICDTYERUBTNO-UHFFFAOYSA-N | [4] |

Note: Some sources may list slightly different molecular weights due to isotopic variations.

Synthesis

A plausible synthetic approach, based on general organic chemistry principles and related literature, could involve the following conceptual workflow:

Caption: A conceptual workflow for the synthesis of the target compound.

It is important to note that the specific reagents, reaction conditions, and purification methods would require experimental optimization.

Biological Activity and Potential Applications

While specific biological assay data for this compound is not available in the public domain, the tetralone scaffold is a well-established pharmacophore with a broad range of biological activities.[5] Derivatives of tetralone have been investigated for various therapeutic applications, including:

-

Anticancer Agents: The tetralone core is present in several natural and synthetic compounds with cytotoxic activity against various cancer cell lines.[6][7]

-

Central Nervous System (CNS) Agents: Certain tetralone derivatives have shown activity as antidepressants and antipsychotics.[6]

-

Antimicrobial Agents: The scaffold has been explored for the development of new antibacterial and antifungal compounds.[5]

The utility of this compound primarily lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.[3] The ketone and ester functionalities provide reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

Caption: Potential applications stemming from the use of the target compound as a synthetic intermediate.

Experimental Protocols for Related Compounds

Due to the lack of specific experimental data for the title compound, this section cannot be completed as requested. Research on the biological activity of tetralone derivatives often involves standard in vitro assays such as:

-

Cytotoxicity Assays: (e.g., MTT, XTT) to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀) against various cancer cell lines.

-

Enzyme Inhibition Assays: To measure the ability of the compound to inhibit the activity of specific enzymes relevant to a disease pathway.

-

Antimicrobial Susceptibility Testing: (e.g., broth microdilution) to determine the minimum inhibitory concentration (MIC) against different strains of bacteria and fungi.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel therapeutic agents, leveraging the established pharmacological importance of the tetralone scaffold. While detailed biological studies and specific synthetic protocols for this exact molecule are not widely published, its structural features suggest it is a valuable building block for medicinal chemistry research. Further investigation is warranted to explore the synthesis and biological profile of derivatives of this compound to unlock its full therapeutic potential. Researchers interested in this molecule are encouraged to develop and publish detailed synthetic and biological evaluation data to contribute to the collective knowledge in this area.

References

- 1. asianpubs.org [asianpubs.org]

- 2. This compound | 144464-66-4 [chemicalbook.com]

- 3. METHYL 6-OXO-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXYLATE [myskinrecipes.com]

- 4. This compound | 144464-66-4 [sigmaaldrich.com]

- 5. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. The document outlines the key analytical techniques and methodologies required to confirm the chemical structure of this tetralone derivative. It includes detailed predicted spectroscopic data, presented in tabular format for clarity, and standardized experimental protocols. Furthermore, this guide features visualizations of the molecular structure, a proposed synthetic pathway, and a general workflow for structure elucidation, all rendered using Graphviz to facilitate understanding of the complex relationships and processes involved.

Introduction

This compound, with the CAS Number 144464-66-4, is a tetralone derivative of interest in medicinal chemistry and drug development.[1] Tetralones serve as important scaffolds in the synthesis of various biologically active compounds. The precise characterization and confirmation of the structure of this molecule are paramount for its application in research and development. This guide details the necessary steps and expected outcomes for the comprehensive structure elucidation of this compound.

Molecular Structure

The chemical structure of this compound is presented below. The molecule possesses a bicyclic system consisting of a dihydronaphthalene core with a ketone at the C5 position and a methyl carboxylate group at the C2 position.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.25 | d | 1H | H-1 |

| ~8.05 | dd | 1H | H-3 |

| ~7.40 | d | 1H | H-4 |

| ~3.95 | s | 3H | -OCH₃ |

| ~3.10 | t | 2H | H-8 |

| ~2.70 | t | 2H | H-6 |

| ~2.20 | p | 2H | H-7 |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~198.0 | C-5 (C=O) |

| ~166.5 | C-O-C=O (Ester) |

| ~144.0 | C-4a |

| ~138.5 | C-8a |

| ~132.0 | C-2 |

| ~131.5 | C-1 |

| ~129.0 | C-3 |

| ~127.0 | C-4 |

| ~52.5 | -OCH₃ |

| ~39.0 | C-8 |

| ~30.0 | C-6 |

| ~23.0 | C-7 |

FT-IR Spectroscopy

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1725 | Strong | Ester C=O Stretch |

| ~1685 | Strong | Ketone C=O Stretch |

| ~1610 | Medium | Aromatic C=C Stretch |

| ~1280, ~1100 | Strong | C-O Stretch (Ester) |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 204 | 80 | [M]⁺ (Molecular Ion) |

| 173 | 100 | [M - OCH₃]⁺ |

| 145 | 60 | [M - COOCH₃]⁺ |

| 117 | 40 | [M - COOCH₃ - CO]⁺ |

Experimental Protocols

Synthesis: Proposed Pathway via Friedel-Crafts Acylation

A plausible synthetic route to this compound involves an intramolecular Friedel-Crafts acylation of a suitable precursor.

Protocol:

-

Oxidation: Methyl 4-(p-tolyl)butanoate is oxidized using a strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic solution, followed by acidification to yield 4-(4-(methoxycarbonyl)phenyl)butanoic acid.

-

Acyl Chloride Formation: The resulting carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, 4-(4-(methoxycarbonyl)phenyl)butanoyl chloride.

-

Intramolecular Friedel-Crafts Acylation: The acyl chloride is then subjected to an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent to induce ring closure and form the target tetralone.

Analytical Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on a 125 MHz spectrometer. Set the spectral width to cover the range of 0 to 220 ppm. Use proton decoupling to simplify the spectrum.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) plate or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Method: Use Electron Ionization (EI) mass spectrometry.

-

Sample Introduction: Introduce the sample via a direct insertion probe or gas chromatography inlet.

-

Data Acquisition: Scan a mass range of m/z 40 to 500.

Structure Elucidation Workflow

The process of elucidating the structure of an unknown compound, such as the title molecule, follows a logical progression of analytical techniques.

Conclusion

References

Technical Guide: Physicochemical Properties and Synthetic Utility of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 144464-66-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 144464-66-4) is a substituted tetralone derivative that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and a methyl ester, makes it a versatile building block for the construction of more complex polycyclic molecules. This guide provides a summary of its known chemical properties, its application in the synthesis of biologically active compounds, and the biological pathways associated with its derivatives.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. It is important to note that several of these values are predicted through computational models and may not reflect experimentally determined data.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | methyl 1-oxotetralin-6-carboxylate; Methyl 5-Oxo-6,7,8-Trihydronaphthalene-2-Carboxylate; methyl 5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylate | [1] |

| CAS Number | 144464-66-4 | N/A |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Boiling Point | 359.5 ± 31.0 °C (Predicted) | [1] |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

| InChI Key | QMICDTYERUBTNO-UHFFFAOYSA-N | N/A |

Spectroscopic Data

While specific spectra are not publicly available in research literature, commercial suppliers indicate the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound.[2] Researchers are advised to request this information directly from the supplier.

Experimental Protocol: Application in Synthesis

This compound is a documented intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors.[3] The following represents a general synthetic step utilizing this intermediate as described in the patent literature.

Reaction Step: Synthesis of a Thiazole-Substituted Aminoh-eteroaryl from this compound

-

Materials:

-

This compound

-

Thiazole

-

Isopropylmagnesium chloride/lithium chloride complex (1.3 M in THF)

-

-

Procedure:

-

A solution of isopropylmagnesium chloride/lithium chloride complex is prepared in tetrahydrofuran (THF).

-

Thiazole is slowly added to this solution while maintaining a temperature between 0 and 5°C.

-

This reaction mixture is then used for the subsequent reaction with this compound to afford the downstream product. Note: The patent provides the initial steps for the activation of thiazole. The subsequent reaction with the title compound would proceed via nucleophilic addition to the ketone, though the exact conditions for this step are not detailed in the provided excerpt.

-

The following diagram illustrates a generalized workflow for the quality control and synthetic application of an intermediate like this compound.

Caption: General workflow for the quality control and synthetic use of a chemical intermediate.

Biological Context: Spleen Tyrosine Kinase (Syk) Signaling

As this compound is used to synthesize Syk inhibitors, understanding the Syk signaling pathway is crucial for drug development professionals. Syk is a non-receptor tyrosine kinase that plays a key role in the signaling cascades of immunoreceptors in various inflammatory cells, including mast cells and B-cells.[3] Inhibition of Syk is a therapeutic strategy for autoimmune and allergic diseases.

The diagram below illustrates a simplified representation of the Syk signaling pathway initiated by B-cell receptor (BCR) activation.

Caption: Simplified Syk signaling pathway in B-cells and the point of inhibition.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it is harmful.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a key synthetic intermediate whose value lies in its utility for constructing complex, biologically active molecules, such as inhibitors of Spleen Tyrosine Kinase. While detailed experimental data on the compound itself is sparse in the public domain, its documented role in pharmaceutical synthesis highlights its importance for researchers in medicinal chemistry and drug development. Further investigation into patent literature may reveal more specific applications and synthetic protocols.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Tetralone Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and biological activities of substituted tetralone carboxylates. This class of compounds holds significant interest in medicinal chemistry and drug development due to their diverse pharmacological profiles, including activities as monoamine oxidase (MAO) inhibitors, antifungal agents, and aromatase inhibitors.

Physicochemical Properties

Substituted tetralone carboxylates are bicyclic compounds characterized by a tetralone core with a carboxylate group, typically as an ester, at various positions. The physical and chemical properties of these molecules are significantly influenced by the nature and position of substituents on the aromatic ring and the aliphatic portion of the tetralone scaffold.

Physical Properties

Quantitative data on the physical properties of a wide range of substituted tetralone carboxylates is not extensively consolidated in the literature. However, data for some specific derivatives have been reported. The following tables summarize available data, highlighting the impact of substitution on physical properties.

Table 1: Physical Properties of Selected Substituted Tetralone Carboxylates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Reference |

| Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | C₁₃H₁₄O₃ | 218.25 | - | - | Liquid or Sticky Oil to Semi-Solid | [1] |

| Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | C₁₂H₁₂O₃ | 204.22 | 84.5 - 86.5 | 176 - 177 @ 13 Torr | Solid | [2] |

| 4-(3,4-Dichlorophenyl)-1-tetralone | C₁₆H₁₂Cl₂O | 291.17 | - | - | Solid | [] |

Table 2: Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Various Organic Solvents at Different Temperatures []

| Temperature (K) | Methanol (mol·L⁻¹) | Ethanol (mol·L⁻¹) | 2-Propanol (mol·L⁻¹) | Acetone (mol·L⁻¹) | Toluene (mol·L⁻¹) | N,N-Dimethylformamide (mol·L⁻¹) |

| 278.15 | 0.0133 | 0.0201 | 0.0225 | 0.2231 | 0.1892 | 0.5891 |

| 283.15 | 0.0165 | 0.0248 | 0.0279 | 0.2714 | 0.2298 | 0.7123 |

| 288.15 | 0.0204 | 0.0307 | 0.0346 | 0.3289 | 0.2787 | 0.8576 |

| 293.15 | 0.0251 | 0.0379 | 0.0429 | 0.3972 | 0.3374 | 1.029 |

| 298.15 | 0.0309 | 0.0468 | 0.0532 | 0.4781 | 0.4078 | 1.232 |

| 303.15 | 0.0380 | 0.0578 | 0.0659 | 0.5739 | 0.4919 | 1.472 |

| 308.15 | 0.0468 | 0.0713 | 0.0816 | 0.6872 | 0.5922 | 1.756 |

| 313.15 | 0.0576 | 0.0878 | 0.1009 | 0.8211 | 0.7115 | 2.091 |

| 318.15 | 0.0708 | 0.1080 | 0.1244 | 0.9793 | 0.8532 | 2.485 |

| 323.15 | 0.0870 | 0.1327 | 0.1534 | 1.166 | 1.021 | 2.949 |

Note: The solubility data is for a tetralone derivative, not a tetralone carboxylate, but provides valuable insight into the solubility behavior of the core structure.

Spectroscopic Properties

Spectroscopic techniques are crucial for the structural elucidation and characterization of substituted tetralone carboxylates.

Table 3: Spectroscopic Data for Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate [4]

| Technique | Key Features |

| ¹H NMR (600 MHz, CDCl₃) | δ 1.30 (t, 3H, CH₃), 2.50–3.10 (m, 4H, cyclohexenone CH₂), 4.20 (q, 2H, OCH₂), 7.20–7.80 (m, 4H, aromatic H) |

| ¹³C NMR | δ 14.1 (CH₃), 28.5–35.0 (cyclohexenone CH₂), 61.5 (OCH₂), 172.5 (ester C=O), 207.0 (ketone C=O) |

| IR Spectroscopy | Strong absorption at ~1700 cm⁻¹ (C=O stretch of ketone and ester). Peaks at ~1250 cm⁻¹ (C-O ester stretch). The O-H stretch of the carboxylic acid precursor appears as a very broad band in the region of 3300-2500 cm⁻¹.[5][6] The carbonyl stretch of a carboxylic acid is typically observed between 1760-1690 cm⁻¹.[6] |

| Mass Spectrometry | Base peak at m/z 218 (molecular ion). Fragmentation patterns include loss of the ethoxy group (-OEt, m/z 173) and the carboxyl group. |

The characteristic infrared absorption bands for the carboxylate group can vary depending on its coordination mode (ionic, unidentate, bidentate, or bridging) when complexed with a metal.[7]

Experimental Protocols

The synthesis of substituted tetralone carboxylates can be achieved through several synthetic routes. The choice of method depends on the desired substitution pattern and the availability of starting materials.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of substituted tetralone carboxylates.

Caption: General workflow for the synthesis and evaluation of substituted tetralone carboxylates.

Synthesis Method 1: Intramolecular Friedel-Crafts Acylation

This method is commonly used to construct the tetralone ring system from a substituted 4-phenylbutyric acid derivative.[8][9]

Protocol:

-

Acid Chloride Formation:

-

In a round-bottomed flask equipped with a reflux condenser and a gas trap, suspend the substituted 4-phenylbutyric acid in a dry, inert solvent such as dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride or thionyl chloride dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

-

Intramolecular Cyclization:

-

Dissolve the crude acid chloride in a dry, non-polar solvent like DCM or nitrobenzene.

-

Cool the solution in an ice bath.

-

Gradually add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), in portions while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[10][11][12]

-

Synthesis Method 2: Aldol Condensation

This method is useful for introducing substituents at the 2-position of the tetralone ring by reacting a tetralone with an aldehyde or ketone.

Protocol:

-

Reaction Setup:

-

In a flask, dissolve the substituted tetralone and the desired aldehyde or ketone in ethanol.

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

-

Condensation:

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

In some cases, gentle heating may be required to drive the reaction to completion.[13]

-

The product, an α,β-unsaturated ketone, may precipitate out of the solution.

-

-

Workup and Purification:

-

If a precipitate forms, collect it by filtration and wash with cold ethanol and water.

-

If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

After removing the solvent, purify the crude product by recrystallization or column chromatography.[13]

-

Biological Activity and Mechanism of Action

Many substituted tetralone derivatives exhibit significant biological activities, with monoamine oxidase (MAO) inhibition being one of the most studied.[4][14] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[15]

Monoamine Oxidase (MAO) Inhibition

Substituted tetralones often act as competitive inhibitors of MAO. This means they bind to the active site of the enzyme, preventing the natural substrate from binding and being metabolized.

The following diagram illustrates the mechanism of competitive inhibition of MAO by a substituted tetralone carboxylate.

Caption: Mechanism of competitive inhibition of Monoamine Oxidase (MAO).

The affinity of substituted tetralone carboxylates for MAO-A and MAO-B isoforms can be modulated by the substitution pattern on the tetralone ring, offering a pathway for designing selective inhibitors.[4][14]

Conclusion

Substituted tetralone carboxylates represent a versatile class of compounds with significant potential in drug discovery. This guide has provided an overview of their physical and chemical properties, detailed common synthetic protocols, and illustrated a key biological mechanism of action. Further research into the systematic characterization of a broader range of derivatives will undoubtedly facilitate the development of novel therapeutics based on this promising scaffold.

References

- 1. Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | 6742-26-3 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 4. Buy Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | 6742-26-3 [smolecule.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. chromtech.com [chromtech.com]

- 13. amherst.edu [amherst.edu]

- 14. rsc.org [rsc.org]

- 15. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the organic compound Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for its determination.

Quantitative Solubility Data

A thorough search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The compound is listed as a solid with a purity of 95% and is recommended to be stored at 4°C.[1] For drug development and research purposes, experimental determination of its solubility in various physiologically and pharmaceutically relevant solvents is essential.

Below is a template table that can be populated once experimental data is acquired.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound.[2][3] This protocol is adapted for the determination of the solubility of this compound.

2.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringes and syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed at equilibrium.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.[2]

-

-

Equilibration:

-

Place the vials in an orbital shaker within a thermostatically controlled environment (e.g., a 25°C water bath).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.[2] This step should be performed quickly to minimize temperature changes.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of the compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for determining solubility and a general decision-making process for handling compounds of unknown solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: A simplified decision tree for qualitative solubility assessment.[4]

References

In-Depth Technical Guide: Spectroscopic Data for Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS No. 144464-66-4). Due to the limited availability of directly published experimental spectra for this specific molecule, this document combines experimentally confirmed mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. The methodologies provided are based on established chemical syntheses for analogous compounds.

Chemical Structure and Properties

This compound is a tetralone derivative, a class of compounds with significant interest in medicinal chemistry and organic synthesis.

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.22 g/mol |

| CAS Number | 144464-66-4 |

| Appearance | Predicted: Solid |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the title compound.

Mass Spectrometry

The mass spectrometry data confirms the molecular weight of the compound. The provided data is from an electrospray ionization (ESI) source.

| Parameter | Value | Source |

| Ionization Mode | ESI | Experimental |

| [M+H]⁺ Calculated | 205.0859 | - |

| [M+H]⁺ Found | 205 | [1] |

¹H NMR Spectroscopy (Predicted)

The following table presents the predicted proton NMR chemical shifts. These values are estimated based on the analysis of structurally similar compounds and computational prediction tools. The solvent is assumed to be CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 | 8.2 - 8.0 | d | 1H |

| H-3 | 7.8 - 7.6 | dd | 1H |

| H-4 | 7.4 - 7.2 | d | 1H |

| H-6 | 3.1 - 2.9 | t | 2H |

| H-7 | 2.2 - 2.0 | m | 2H |

| H-8 | 2.7 - 2.5 | t | 2H |

| -OCH₃ | 3.9 - 3.8 | s | 3H |

¹³C NMR Spectroscopy (Predicted)

The predicted carbon-13 NMR chemical shifts are provided below, assuming CDCl₃ as the solvent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 198 - 196 |

| C=O (Ester) | 167 - 165 |

| Aromatic C (quaternary) | 145 - 143 |

| Aromatic C (quaternary) | 135 - 133 |

| Aromatic CH | 132 - 130 |

| Aromatic CH | 130 - 128 |

| Aromatic C (quaternary) | 128 - 126 |

| Aromatic CH | 125 - 123 |

| -OCH₃ | 53 - 51 |

| CH₂ | 40 - 38 |

| CH₂ | 30 - 28 |

| CH₂ | 24 - 22 |

Infrared (IR) Spectroscopy (Predicted)

The predicted key IR absorption bands are listed below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Aromatic Ketone) | 1685 - 1665 | Strong |

| C=O (Ester) | 1725 - 1705 | Strong |

| C-O (Ester) | 1300 - 1200 | Strong |

| Aromatic C-H | 3100 - 3000 | Medium |

| Aliphatic C-H | 3000 - 2850 | Medium |

Experimental Protocols

Synthesis of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

This precursor can be synthesized via several methods, including the Friedel-Crafts acylation of a suitable benzene derivative followed by cyclization.

Fischer Esterification to Synthesize this compound

Materials:

-

5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

To a solution of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops) at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for the target compound.

Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. This compound, a derivative of tetralone, is a valuable intermediate in the synthesis of various biologically active molecules. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation in synthetic and medicinal chemistry.

Molecular Structure and Numbering

The foundation of NMR spectral interpretation lies in the precise chemical structure of the molecule. The numbering convention used for the analysis of this compound is presented below. This numbering is essential for the unambiguous assignment of proton and carbon signals.

Caption: Numbering of atoms in this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, aliphatic, and methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group at C5 and the methyl carboxylate group at C2.

Aromatic Region

The aromatic region will display signals for the three protons on the benzene ring. The ester group at C2 and the alkyl substitution at C4a and C8a will dictate the chemical shifts and coupling patterns.

-

H-1: This proton is expected to be a doublet, shifted downfield due to the deshielding effect of the neighboring carbonyl group and the ester functionality.

-

H-3: This proton will likely appear as a doublet of doublets, coupled to both H-1 and H-4.

-

H-4: This proton is anticipated to be a doublet, coupled to H-3.

Aliphatic Region

The aliphatic portion of the molecule consists of three methylene groups (C6, C7, and C8).

-

H-8: The protons at C8 are adjacent to the aromatic ring and are expected to appear as a triplet.

-

H-6: The protons at C6 are alpha to the carbonyl group, which will cause a significant downfield shift. This signal is expected to be a triplet.

-

H-7: The protons at C7 are coupled to both H-6 and H-8 and will likely appear as a multiplet.

Methyl Ester Region

-

-OCH₃: The three protons of the methyl ester group will give rise to a sharp singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 8.2 - 8.4 | d | ~2.0 | 1H |

| H-3 | 7.8 - 8.0 | dd | ~8.5, ~2.0 | 1H |

| H-4 | 7.4 - 7.6 | d | ~8.5 | 1H |

| H-6 | 2.9 - 3.1 | t | ~6.5 | 2H |

| H-8 | 2.6 - 2.8 | t | ~6.5 | 2H |

| H-7 | 2.0 - 2.2 | m | - | 2H |

| -OCH₃ | 3.9 - 4.0 | s | - | 3H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 12 distinct signals corresponding to the 12 unique carbon atoms in the molecule.

Carbonyl and Ester Carbons

-

C5 (C=O): The ketone carbonyl carbon is expected to have the most downfield chemical shift.

-

-COOCH₃ (C=O): The ester carbonyl carbon will also be in the downfield region, but typically at a slightly lower chemical shift than the ketone.

Aromatic Carbons

The six aromatic carbons will have chemical shifts in the typical range for substituted benzene rings. The carbons attached to substituents (C2, C4a, C8a) will have distinct chemical shifts from those bearing protons (C1, C3, C4).

Aliphatic Carbons

The three aliphatic methylene carbons will appear in the upfield region of the spectrum.

-

C6: Being alpha to the carbonyl group, this carbon will be the most deshielded of the aliphatic carbons.

-

C8: This carbon, adjacent to the aromatic ring, will also be shifted downfield compared to a typical alkane.

-

C7: This carbon will have a chemical shift intermediate to C6 and C8.

Methyl Ester Carbon

-

-OCH₃: The methyl carbon of the ester group will be found in the upfield region.

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C5 (C=O) | 195 - 200 |

| -COOCH₃ (C=O) | 165 - 170 |

| C4a | 140 - 145 |

| C8a | 135 - 140 |

| C2 | 130 - 135 |

| C1 | 128 - 132 |

| C4 | 125 - 130 |

| C3 | 123 - 128 |

| -OCH₃ | 50 - 55 |

| C6 | 35 - 40 |

| C8 | 28 - 33 |

| C7 | 20 - 25 |

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Capping: Securely cap the NMR tube.

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm).

For ¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 240 ppm (e.g., from -10 to 230 ppm).

Logical Relationships in Spectral Analysis

The interpretation of NMR spectra involves a logical process of correlating the observed signals with the molecular structure. This process relies on understanding the relationships between chemical shifts, coupling constants, and the electronic and spatial arrangement of atoms.

Mass Spectrometry Fragmentation of Tetralone Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation patterns of tetralone esters. Understanding these fragmentation pathways is crucial for the structural elucidation and characterization of these compounds, which are significant scaffolds in medicinal chemistry and drug development. This document outlines the core fragmentation mechanisms, presents predicted quantitative data for representative molecules, and provides a general experimental protocol for their analysis.

Core Fragmentation Mechanisms of Tetralone Esters

The fragmentation of tetralone esters in mass spectrometry is governed by the presence of two key functional groups: a cyclic ketone (the tetralone moiety) and an ester group. The initial ionization event, typically the removal of an electron by electron impact (EI), generates a molecular ion (M+•) that is energetically unstable and undergoes a series of fragmentation reactions. The primary fragmentation pathways are driven by the stability of the resulting fragment ions and neutral losses.

The fragmentation of these molecules is primarily dictated by established mechanisms for ketones and esters, including α-cleavage and McLafferty rearrangements.

Alpha (α)-Cleavage

Alpha-cleavage is a predominant fragmentation mechanism for carbonyl compounds.[1] It involves the homolytic cleavage of a bond adjacent to the carbonyl group. For tetralone esters, α-cleavage can occur at several positions, leading to the formation of stable acylium ions.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen atom. This rearrangement proceeds through a six-membered transition state and results in the elimination of a neutral alkene molecule.

Predicted Fragmentation Patterns of Representative Tetralone Esters

The following sections detail the predicted fragmentation patterns for two representative tetralone esters: Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate and Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Molecular Formula: C₁₂H₁₂O₃ Molecular Weight: 204.22 g/mol

The predicted major fragment ions for this compound are summarized in the table below.

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 204 | [M]+• | - | Molecular Ion |

| 173 | [M - OCH₃]+ | •OCH₃ | α-Cleavage at the ester |

| 145 | [M - COOCH₃]+ | •COOCH₃ | α-Cleavage at the tetralone ring |

| 118 | [C₈H₆O]+• | C₂H₂O₂ | Retro-Diels-Alder reaction |

| 90 | [C₇H₆]+• | CO | From m/z 118 |

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Molecular Formula: C₁₃H₁₄O₃ Molecular Weight: 218.25 g/mol [2]

The predicted major fragment ions for this compound are summarized in the table below.

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 218 | [M]+• | - | Molecular Ion |

| 173 | [M - OC₂H₅]+ | •OC₂H₅ | α-Cleavage at the ester |

| 145 | [M - COOC₂H₅]+ | •COOC₂H₅ | α-Cleavage at the tetralone ring |

| 118 | [C₈H₆O]+• | C₃H₄O₂ | Retro-Diels-Alder reaction |

| 90 | [C₇H₆]+• | CO | From m/z 118 |

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for tetralone esters.

Caption: Alpha-cleavage pathways of the molecular ion.

Caption: Retro-Diels-Alder fragmentation pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of tetralone esters using GC-MS with electron ionization. This protocol is intended as a guideline and may require optimization for specific instruments and compounds.

Sample Preparation

-

Dissolution: Dissolve the tetralone ester sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[3]

GC Conditions:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Flow Rate: 1.0 mL/min (constant flow).

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

MS Conditions:

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-550.

-

Solvent Delay: 3 minutes.

Data Analysis

The acquired mass spectra should be analyzed to identify the molecular ion peak and the characteristic fragment ions. Comparison of the obtained fragmentation pattern with the predicted pathways and reference spectra in databases (e.g., NIST) can aid in structural confirmation.

Logical Workflow for Fragmentation Analysis

The following diagram illustrates the logical workflow for analyzing the mass spectrum of an unknown tetralone ester.

Caption: Workflow for fragmentation analysis.

References

Unveiling the Enigmatic Core: A Technical Guide to the Biological Landscape of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the biological activity of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. Despite a comprehensive review of scientific literature and pharmacological databases, there is a notable absence of published data detailing specific biological activities for this particular compound. Its primary role appears to be that of a chemical intermediate, a foundational building block for the synthesis of more complex molecules.

While direct biological data for this compound is not available, the core chemical structure to which it belongs, the tetralone scaffold, is of significant interest in medicinal chemistry. The tetralone core is considered a "privileged structure," meaning it is a molecular framework that is recurrently found in compounds exhibiting a wide range of biological activities.

The Tetralone Scaffold: A Hub of Diverse Biological Activity

Derivatives of the tetralone ring system have been reported to exhibit a broad spectrum of pharmacological effects. The specific biological activity is highly contingent on the nature and position of chemical substituents on the tetralone framework. This structural versatility allows for the fine-tuning of molecular properties to interact with various biological targets.

A summary of the known biological activities associated with the broader class of tetralone derivatives includes:

-

Anticancer Properties: Certain tetralone derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines, making them promising candidates for the development of new anticancer agents.

-

Central Nervous System (CNS) Activity: The tetralone scaffold is a key component in some antidepressant medications. Derivatives have been explored as inhibitors of monoamine oxidase (MAO), an important target in the treatment of depression and Parkinson's disease.

-

Anti-infective Potential: Some tetralone derivatives have shown activity against Leishmania parasites, suggesting potential applications in treating leishmaniasis.

-

Metabolic Disease Applications: Inhibition of key enzymes by certain hydroxy-substituted tetralones indicates their potential as antidiabetic agents.

-

Anti-inflammatory Effects: Tetralone derivatives have been identified as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase.[1] MIF is a proinflammatory cytokine, and its inhibition represents a potential therapeutic strategy for inflammatory diseases.[1][2]

-

Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition: Tetralone derivatives have been discovered as potent and selective inhibitors of DGAT1, an enzyme involved in triglyceride synthesis, highlighting their potential in metabolic disorders.[3]

Putative Role of this compound in Synthesis

Given the established versatility of the tetralone scaffold, this compound is best characterized as a valuable intermediate in synthetic organic and medicinal chemistry.[4] The presence of both a ketone and a methyl ester functional group provides two reactive sites for further chemical modifications, allowing for the construction of more elaborate molecular architectures.

Below is a conceptual workflow illustrating the potential use of this compound in a drug discovery context.

Conclusion

References

- 1. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. real.mtak.hu [real.mtak.hu]

- 3. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHYL 6-OXO-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXYLATE [myskinrecipes.com]

The Tetralone Scaffold: A Versatile Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold, a bicyclic aromatic ketone, has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of a wide array of pharmacologically active agents. Its inherent structural features and synthetic tractability have enabled the exploration of diverse chemical spaces, leading to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective compounds. This technical guide provides a comprehensive overview of the pharmacological applications of the tetralone core, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to empower researchers in the pursuit of novel therapeutics.

Anticancer Applications: Targeting Proliferation and Survival

The tetralone scaffold is a prominent feature in a variety of anticancer agents, demonstrating efficacy against numerous cancer cell lines. These derivatives employ diverse mechanisms, including the inhibition of key enzymes and the induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of tetralone derivatives has been quantified through extensive in vitro cytotoxicity screening. The half-maximal inhibitory concentration (IC50) values for various compounds against different cancer cell lines are summarized below.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone Derivatives | 2,6-dihaloarylchalcone (3a) | HeLa (Cervical) | 3.5 | [1] |

| 2,6-dihaloarylchalcone (3a) | MCF-7 (Breast) | 4.5 | [1] | |

| Pyridinyl Tetralone Chalcone (3d) | MOLT-4 (Leukemia) | >60% growth inhibition | [2] | |

| Triazole Derivatives | Longifolene-derived triazole (6g) | MCF-7 (Breast) | 4.42 ± 2.93 | [3] |

| Longifolene-derived triazole (6h) | A549 (Lung) | 9.89 ± 1.77 | [3] | |

| Thiazoline Derivatives | Thiazoline-Tetralin (4e) | MCF-7 (Breast) | - | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Tetralone derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetralone derivative in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Tetralone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of tetralone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Aminoguanidine Derivatives | Compound 2D | Staphylococcus aureus | 0.5 | [5][6][7] |

| Compound 2D | MRSA-2 | 1 | [5][6][7] | |

| Indazoline Derivatives | Chloro and Fluoro substituted | Escherichia coli | - | [8] |

| Functionalized Tetralones | Compound 2a (R=CH₃) | Pseudomonas aeruginosa | 31.25 | [9] |

| Compound 2d (R=O-CH₂-CH₃) | Aspergillus niger | 62.5 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[4][10][11][12]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Tetralone derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial twofold dilutions of the tetralone derivative in the broth medium in the wells of a 96-well plate. The final volume in each well is typically 100 µL.

-

Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the standardized inoculum.

-

Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth medium only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Tetralone derivatives have demonstrated promising anti-inflammatory effects by targeting key mediators of the inflammatory response, such as macrophage migration inhibitory factor (MIF) and reactive oxygen species (ROS).

Mechanism of Action: Inhibition of MIF Tautomerase and Reduction of Inflammatory Mediators

Certain tetralone derivatives act as inhibitors of MIF tautomerase, an enzyme implicated in pro-inflammatory responses.[13][14] By inhibiting this enzyme, these compounds can attenuate macrophage activation. Furthermore, some derivatives have been shown to reduce the production of ROS and nitrite, key inflammatory mediators, in lipopolysaccharide (LPS)-stimulated macrophages.[15]

Experimental Protocol: MIF Tautomerase Inhibition Assay

The inhibition of MIF tautomerase activity can be assessed using a spectrophotometric assay with L-dopachrome methyl ester as a substrate.[16][17][18][19]

Materials:

-

Recombinant human MIF

-

L-dopachrome methyl ester

-

Tetralone derivative stock solution (in DMSO)

-

Reaction buffer (e.g., 50 mM Bis-Tris, 1 mM EDTA, pH 6.2)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, pre-incubate recombinant MIF with various concentrations of the tetralone derivative in the reaction buffer for 15 minutes at room temperature.

-

Substrate Preparation: Prepare the L-dopachrome methyl ester substrate solution immediately before use.

-

Reaction Initiation: Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Absorbance Measurement: Immediately measure the decrease in absorbance at 475 nm over time. The rate of decrease is proportional to the MIF tautomerase activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

The intracellular production of ROS in macrophages can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[17][20][21][22][23]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Tetralone derivative stock solution (in DMSO)

-

DCFH-DA solution (10 mM stock in DMSO)

-

24-well plates

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the tetralone derivative for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 18-24 hours.

-

DCFH-DA Staining: Wash the cells and incubate them with a 10 µM working solution of DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Quantify the relative fluorescence intensity compared to the LPS-stimulated control to determine the extent of ROS inhibition.

Experimental Protocol: Nitrite Quantification (Griess Assay)

The production of nitric oxide (NO) by macrophages can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[3][24][25][26][27]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Tetralone derivative stock solution (in DMSO)

-

Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture macrophages and treat them with tetralone derivatives and LPS as described for the ROS assay.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatants.

-

Griess Reaction: In a 96-well plate, mix equal volumes of the supernatant and the Griess reagent.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Neuroprotective Effects: A Multifaceted Approach to Neurological Disorders

The tetralone scaffold has shown promise in the development of agents for neurodegenerative diseases, particularly Alzheimer's disease and Parkinson's disease, through multiple mechanisms of action.

Mechanism of Action: Targeting Key Enzymes and Pathological Processes

Tetralone derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B, an enzyme involved in the degradation of neurotransmitters and implicated in the pathology of Parkinson's disease.[15][24] Additionally, certain derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, a key target in Alzheimer's disease therapy. Furthermore, some tetralone compounds have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

Quantitative Data: Inhibition of Neurologically Relevant Enzymes

The inhibitory activity of tetralone derivatives against MAO-A, MAO-B, and AChE is presented below.

| Compound Class | Derivative Example | Target Enzyme | IC50 | Reference |

| α-Tetralone Derivatives | 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 4.5 nM | [24] |

| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 24 nM | [24] | |

| C7-Substituted α-Tetralones | Arylalkyloxy substituted | MAO-B | 0.00089-0.047 µM | [17] |

| α,β-Unsaturated Carbonyl-based Tetralones | Compound 3f | AChE | 0.045 ± 0.02 µM | - |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to determine AChE activity and screen for its inhibitors.[5][8][27][28][29][30]

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Tetralone derivative stock solution (in DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the phosphate buffer, DTNB solution, and the tetralone derivative at various concentrations. Then add the AChE solution and incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Start the reaction by adding the ATCI solution to all wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.

Experimental Protocol: Amyloid-Beta Aggregation Inhibition Assay (Thioflavin T Assay)

The Thioflavin T (ThT) assay is a fluorescent-based method used to monitor the aggregation of Aβ peptides and screen for aggregation inhibitors.[2][31][32][33][34]

Materials:

-

Aβ (1-42) peptide

-

Thioflavin T (ThT) solution

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Tetralone derivative stock solution (in DMSO)

-

Black 96-well plates with a clear bottom

-

Fluorescence plate reader

Procedure:

-

Aβ Preparation: Prepare a stock solution of Aβ (1-42) in a suitable solvent (e.g., HFIP) and then dilute it in the phosphate buffer to the desired concentration (e.g., 10 µM).

-

Incubation: In a black 96-well plate, incubate the Aβ solution with various concentrations of the tetralone derivative at 37°C with continuous shaking.

-

ThT Addition: At various time points, add ThT solution to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

Data Analysis: Plot the fluorescence intensity over time to monitor the aggregation kinetics. Compare the fluorescence of samples with and without the inhibitor to determine the percentage of inhibition.

Synthesis of Tetralone Derivatives

The versatility of the tetralone scaffold is further enhanced by the numerous synthetic routes available for its derivatization. Common strategies include Friedel-Crafts acylation and alkylation, Claisen-Schmidt condensation to form chalcones, and various cyclization reactions to introduce heterocyclic moieties.

General Synthesis of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

This procedure describes a common method for the O-alkylation of a hydroxy-tetralone.[29]

Materials:

-

6-hydroxy-1-tetralone

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Reflux apparatus

-

TLC plates

Procedure:

-

Suspend 6-hydroxy-1-tetralone and potassium carbonate in acetone.

-

Add benzyl bromide to the mixture.

-

Heat the reaction mixture under reflux for 6 hours, monitoring the reaction progress by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization.

General Synthesis of Tetralone-Triazole Derivatives

This multi-step synthesis illustrates the construction of more complex tetralone derivatives incorporating a triazole ring.[3]

Materials:

-

Longifolene (starting material for the tetralin core)

-

Various reagents for isomerization, oxidation, bromination, and cyclization.

-

Sulfonyl chlorides for final derivatization.

Procedure:

-

Synthesis of the Tetralone Core: Prepare the 6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one from longifolene through a series of reactions including isomerization, Friedel-Crafts acylation, and intramolecular cyclization.

-

Introduction of the Triazole Moiety: Brominate the tetralone at the α-position, followed by reaction with 5-amino-1H-1,2,4-triazole-3-thiol to form the 2-(5-amino-1H-1,2,4-triazol-3-ylthio) derivative.

-

Final Derivatization: React the amino group of the triazole with various substituted sulfonyl chlorides to obtain the final target compounds.

Conclusion

The tetralone scaffold represents a highly valuable and adaptable platform for the design and discovery of new therapeutic agents. Its presence in compounds with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities underscores its significance in medicinal chemistry. The synthetic accessibility of the tetralone core allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with improved efficacy and selectivity. This guide provides a foundational resource for researchers aiming to harness the therapeutic potential of the tetralone scaffold in the development of next-generation pharmaceuticals.

References

- 1. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 3. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. journals.asm.org [journals.asm.org]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. ijprajournal.com [ijprajournal.com]

- 14. benchchem.com [benchchem.com]

- 15. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.rug.nl [research.rug.nl]

- 17. tandfonline.com [tandfonline.com]

- 18. A Tautomerase-Null Macrophage Migration-Inhibitory Factor (MIF) Gene Knock-In Mouse Model Reveals That Protein Interactions and Not Enzymatic Activity Mediate MIF-Dependent Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 22. youtube.com [youtube.com]

- 23. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 24. bowdish.ca [bowdish.ca]

- 25. assaygenie.com [assaygenie.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 30. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 32. anaspec.com [anaspec.com]

- 33. protocols.io [protocols.io]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a tetralone derivative, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. Tetralone scaffolds are recognized as important building blocks in the synthesis of therapeutically relevant molecules, including anticancer and antibacterial agents. This technical guide provides a comprehensive review of the available information on this compound, including its chemical and physical properties. Due to the limited specific data on this particular molecule, this guide also incorporates general information on the synthesis, characterization, and potential biological activities of structurally related tetralone derivatives to provide a broader context for researchers.

Introduction

The tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. These activities include potential as anticancer, antibacterial, and antifungal agents, as well as their use as plant growth regulators. The reactivity of the tetralone core makes it a versatile starting material for the synthesis of more complex polycyclic molecules. This compound, a specific derivative of this class, holds potential as a synthetic intermediate or as a bioactive molecule in its own right. This document aims to consolidate the known information about this compound and to provide a framework for its further investigation.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 144464-66-4 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₂O₃ | --INVALID-LINK-- |